molecular formula C25H23ClN2 B10935667 4-chloro-1-(4-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

4-chloro-1-(4-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole

Cat. No.: B10935667
M. Wt: 386.9 g/mol
InChI Key: OGGBRTULNVWUGZ-UHFFFAOYSA-N
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Description

4-chloro-1-(4-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is an organic compound that belongs to the pyrazole family. This compound is characterized by the presence of a pyrazole ring substituted with chloro, methylbenzyl, and bis-methylphenyl groups. It is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(4-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzyl chloride with 4-methylbenzylamine to form an intermediate, which is then reacted with 3,5-bis(4-methylphenyl)pyrazole under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(4-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or methylbenzyl positions using reagents like sodium hydroxide or sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce corresponding alcohols.

Scientific Research Applications

4-chloro-1-(4-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-chloro-1-(4-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1-(4-methylbenzyl)-3,5-diphenyl-1H-pyrazole
  • 4-chloro-1-(4-methylbenzyl)-3,5-bis(4-chlorophenyl)-1H-pyrazole
  • 4-chloro-1-(4-methylbenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

Uniqueness

4-chloro-1-(4-methylbenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H23ClN2

Molecular Weight

386.9 g/mol

IUPAC Name

4-chloro-3,5-bis(4-methylphenyl)-1-[(4-methylphenyl)methyl]pyrazole

InChI

InChI=1S/C25H23ClN2/c1-17-4-10-20(11-5-17)16-28-25(22-14-8-19(3)9-15-22)23(26)24(27-28)21-12-6-18(2)7-13-21/h4-15H,16H2,1-3H3

InChI Key

OGGBRTULNVWUGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=C(C(=N2)C3=CC=C(C=C3)C)Cl)C4=CC=C(C=C4)C

Origin of Product

United States

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